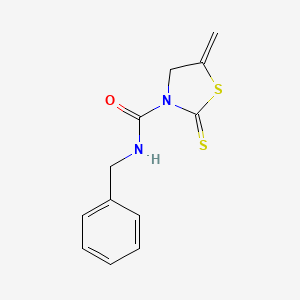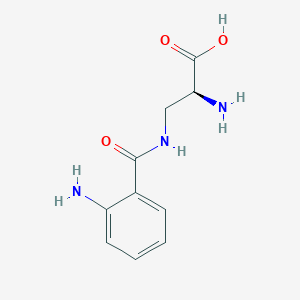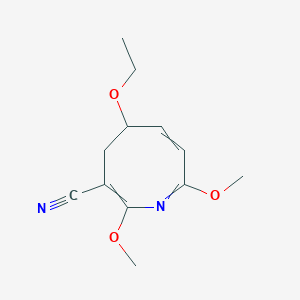![molecular formula C19H30Si B14243863 Trimethyl[(4-octylphenyl)ethynyl]silane CAS No. 340038-96-2](/img/structure/B14243863.png)
Trimethyl[(4-octylphenyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(4-octylphenyl)ethynyl]silane is an organosilicon compound with the molecular formula C19H30Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-octylphenyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-octylphenyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 4-octylphenylacetylene under specific conditions. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(4-octylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Tetrabutylammonium fluoride is a typical reagent for desilylation reactions.
Major Products Formed
Oxidation: Formation of 4-octylphenyl ketones or carboxylic acids.
Reduction: Formation of 4-octylphenyl alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(4-octylphenyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Trimethyl[(4-octylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groupsThe molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar structure but with a phenyl group instead of a 4-octylphenyl group.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a trimethylsilyl group without any additional substituents.
Uniqueness
Trimethyl[(4-octylphenyl)ethynyl]silane is unique due to the presence of the 4-octylphenyl group, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced stability .
Eigenschaften
CAS-Nummer |
340038-96-2 |
|---|---|
Molekularformel |
C19H30Si |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
trimethyl-[2-(4-octylphenyl)ethynyl]silane |
InChI |
InChI=1S/C19H30Si/c1-5-6-7-8-9-10-11-18-12-14-19(15-13-18)16-17-20(2,3)4/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
NOTAEPPLSIFUGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
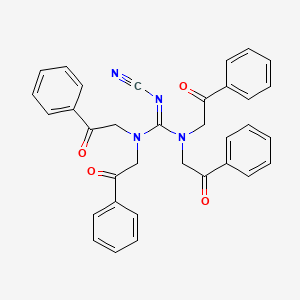
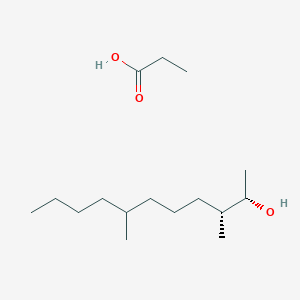
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)
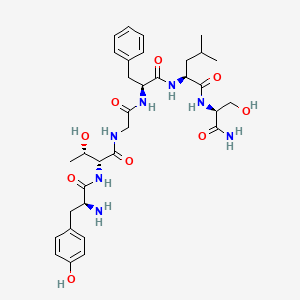
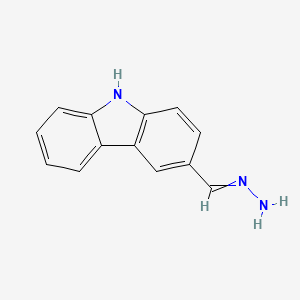
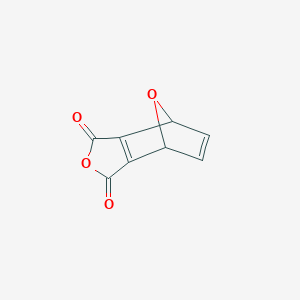
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
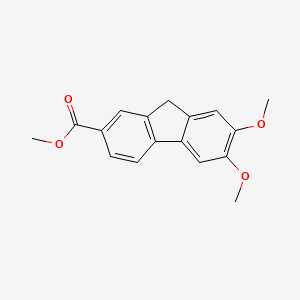
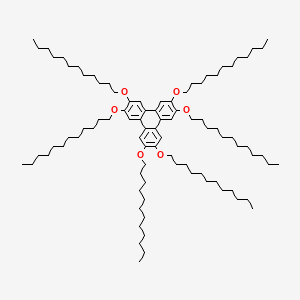
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
